molecular formula C9H7ClO2 B13187281 2-(3-Chlorophenyl)prop-2-enoic acid

2-(3-Chlorophenyl)prop-2-enoic acid

Cat. No.: B13187281
M. Wt: 182.60 g/mol
InChI Key: DHUVVGKLKWHBSO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a chlorine-substituted phenyl group at the β-position of the acrylic acid backbone. Its IUPAC name is 3-(3-chlorophenyl)prop-2-enoic acid, with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol . The compound’s structure (CH₂=C(COOH)-C₆H₄-Cl) confers reactivity typical of conjugated enoic acids, including susceptibility to nucleophilic addition and polymerization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

2-(3-chlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-5H,1H2,(H,11,12)

InChI Key

DHUVVGKLKWHBSO-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

Biological Activity

2-(3-Chlorophenyl)prop-2-enoic acid, also known as 3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound has the molecular formula C10H8ClNO3C_{10}H_{8}ClNO_{3} and a molecular weight of 225.63 g/mol. It features a prop-2-enoic acid backbone with a chlorophenyl moiety, which contributes to its unique biological properties.

Property Value
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL for bacterial strains and 40 µg/mL for Mycobacterium tuberculosis .

Microorganism Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus31.25 - 62.5
Escherichia coli31.25 - 62.5
Mycobacterium tuberculosis40

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory potential. It is believed to inhibit certain inflammatory pathways, possibly through the modulation of cyclin-dependent kinases, which are critical in cell cycle regulation . This suggests a dual role in both antimicrobial and anti-inflammatory contexts.

Anticancer Potential

The structural characteristics of this compound indicate potential applications in cancer therapy. Molecular docking studies have suggested that it may interact with specific targets involved in cancer progression, particularly through inhibition of cyclin-dependent kinases . This interaction could position the compound as a candidate for further development in anticancer drug design.

Case Studies

  • Molecular Docking Study : A study focused on the binding affinity of the compound with cyclin-dependent kinases showed promising results, indicating that it could effectively inhibit these enzymes, which are often overactive in cancer cells .
  • Spectroscopic Investigations : Vibrational spectroscopy studies have provided insights into the conformational dynamics of the compound, revealing how structural variations affect its biological activity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may function by inhibiting specific enzymes or receptors involved in inflammation and microbial resistance pathways . Further research is needed to elucidate these mechanisms fully.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester. This reaction is common in α,β-unsaturated acids.

Example Reaction:

2-(3-Chlorophenyl)prop-2-enoic acid+EtOHH+Ethyl 2-(3-chlorophenyl)prop-2-enoate+H2O\text{2-(3-Chlorophenyl)prop-2-enoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2-(3-chlorophenyl)prop-2-enoate} + \text{H}_2\text{O}

Conditions Reagents Product Yield Source
Acid catalysis (H₂SO₄), refluxEthanolEthyl ester derivative~77%

Conjugate Addition Reactions

The α,β-unsaturated system participates in nucleophilic additions. For instance, thiols or amines add across the double bond via Michael addition.

Mechanism:

R-NH2+2-(3-Chlorophenyl)prop-2-enoic acidβ-Amino acid derivative\text{R-NH}_2 + \text{this compound} \rightarrow \text{β-Amino acid derivative}

Nucleophile Catalyst Product Notes
BenzylamineNone3-(3-Chlorophenyl)-β-aminopropanoic acidStereoselectivity observed

Reduction of the Double Bond

Catalytic hydrogenation reduces the double bond to a single bond, producing the saturated carboxylic acid derivative. Palladium on carbon (Pd/C) or Raney nickel are typical catalysts.

Example:

2-(3-Chlorophenyl)prop-2-enoic acid+H2Pd/C3-(3-Chlorophenyl)propanoic acid\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-(3-Chlorophenyl)propanoic acid}

Catalyst Pressure Temperature Yield
Pd/C (10%)1 atm25°C>90%

Oxidation Reactions

The double bond can undergo epoxidation with peracids (e.g., mCPBA) or dihydroxylation with osmium tetroxide. The carboxylic acid group may also be oxidized to a ketone under strong conditions.

Epoxidation:

2-(3-Chlorophenyl)prop-2-enoic acid+mCPBAEpoxide derivative\text{this compound} + \text{mCPBA} \rightarrow \text{Epoxide derivative}

Oxidizing Agent Conditions Product
mCPBADichloromethane, 0°CEpoxide

Halogenation

Electrophilic halogenation (e.g., bromine) adds across the double bond, forming dihalogenated products.

Example:

2-(3-Chlorophenyl)prop-2-enoic acid+Br22,3-Dibromo-3-(3-chlorophenyl)propanoic acid\text{this compound} + \text{Br}_2 \rightarrow \text{2,3-Dibromo-3-(3-chlorophenyl)propanoic acid}

Halogen Solvent Reaction Time Yield
Br₂CCl₄2 hours~85%

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with dienes, forming six-membered cyclohexene derivatives.

Example:

2-(3-Chlorophenyl)prop-2-enoic acid+1,3-ButadieneCyclohexene carboxylate\text{this compound} + \text{1,3-Butadiene} \rightarrow \text{Cyclohexene carboxylate}

Diene Conditions Product
1,3-ButadieneHeat, tolueneEndo-adduct predominant

Decarboxylation

Thermal or photochemical decarboxylation removes CO₂, generating substituted styrenes.

Reaction:

2-(3-Chlorophenyl)prop-2-enoic acidΔ3-Chlorostyrene+CO2\text{this compound} \xrightarrow{\Delta} \text{3-Chlorostyrene} + \text{CO}_2

Conditions Catalyst Yield
200°C, vacuumNone~70%

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH) to form water-soluble salts, useful in purification .

2-(3-Chlorophenyl)prop-2-enoic acid+NaOHSodium 2-(3-chlorophenyl)prop-2-enoate\text{this compound} + \text{NaOH} \rightarrow \text{Sodium 2-(3-chlorophenyl)prop-2-enoate}

Amidation

Coupling reagents like DCC facilitate amide bond formation with amines.

Example:

2-(3-Chlorophenyl)prop-2-enoic acid+BenzylamineDCCN-Benzylamide derivative\text{this compound} + \text{Benzylamine} \xrightarrow{\text{DCC}} \text{N-Benzylamide derivative}

Coupling Agent Solvent Yield
DCC/DMAPDCM~80%

Polymerization

The α,β-unsaturated structure allows radical or anionic polymerization, forming poly(acrylic acid) derivatives.

Conditions:

  • Initiator: AIBN (azobisisobutyronitrile)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60°C

Key Structural and Reactivity Insights

  • The 3-chlorophenyl group enhances electron-withdrawing effects, increasing the electrophilicity of the double bond .

  • Steric effects from the ortho-chloro substituent may influence regioselectivity in addition reactions .

Comparative Reactivity Table

Reaction Type Rate (Relative to Cinnamic Acid) Dominant Factor
Esterification1.2×Electron-withdrawing Cl
Diels-Alder0.8×Steric hindrance
Michael Addition1.5×Enhanced electrophilicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The following compounds share structural similarities with 2-(3-chlorophenyl)prop-2-enoic acid but differ in substituent position, functional groups, or saturation (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Functional Groups Notable Applications/Properties
This compound C₉H₇ClO₂ 182.60 3-Cl on phenyl α,β-unsaturated carboxylic acid Potential agrochemical intermediate
(2E)-3-(2-Chlorophenyl)-2-propenoic acid C₉H₇ClO₂ 182.60 2-Cl on phenyl α,β-unsaturated carboxylic acid Higher dipole moment due to ortho-Cl
2-(3-Fluorophenyl)prop-2-enoic acid C₉H₇FO₂ 166.15 3-F on phenyl α,β-unsaturated carboxylic acid Enhanced electronegativity
2-(3-Chlorophenoxy)propionic acid C₉H₉ClO₃ 200.62 3-Cl, phenoxy group Saturated carboxylic acid Plant growth regulator (Cloprop)
3-[3-(2,2,2-Trifluoroethoxy)phenyl]prop-2-enoic acid C₁₁H₉F₃O₃ 246.18 3-OCH₂CF₃ on phenyl α,β-unsaturated carboxylic acid Increased steric bulk/electron withdrawal
3-Amino-3-(2-chlorophenyl)propionic acid C₉H₁₀ClNO₂ 199.64 2-Cl, amino group Saturated carboxylic acid Amino acid analog; enzyme inhibition

Key Comparative Findings

Substituent Position and Electronic Effects
  • Chlorine Position: The meta (3-) vs. ortho (2-) chlorine substitution alters electronic distribution.
  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity reduces electron density in the phenyl ring compared to chlorine, which may influence binding affinity in biological systems .
Functional Group Impact
  • α,β-Unsaturation: The conjugated double bond in enoic acids enhances reactivity (e.g., Michael addition) compared to saturated analogs like 2-(3-chlorophenoxy)propionic acid .
  • Phenoxy vs. Phenyl Linkage: The ether oxygen in 2-(3-chlorophenoxy)propionic acid introduces hydrogen-bonding capability, improving solubility but reducing lipophilicity .

Preparation Methods

Comparative Analysis of Methods

Method Conditions Yield Selectivity Complexity
Wittig Reaction 75°C, 23 h ~77% High E Moderate
Horner-Wadsworth-Emmons 0°C to RT, THF ~80% Excellent E High
Oxidation of Propanal 10–120°C, sulfoxide ~70% Moderate Low
Knoevenagel Condensation Reflux, piperidine ~50% Low Low

Industrial-Scale Considerations

  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd) may enhance efficiency in large-scale Wittig-type reactions.
  • Purification : Column chromatography (e.g., silica gel with CHCl₃/ether) or recrystallization from ethanol/hexane mixtures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Chlorophenyl)prop-2-enoic acid in laboratory settings?

  • Methodological Answer: A plausible route involves oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde using potassium dichromate (K₂Cr₂O₇) in acidic conditions, analogous to methods used for related α-ketoaldehyde derivatives . Alternative pathways include Claisen-Schmidt condensation of 3-chlorobenzaldehyde with malonic acid derivatives, followed by decarboxylation. Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization or column chromatography.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer:

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the propenoic acid backbone and chlorophenyl substitution pattern. IR spectroscopy can validate the carboxylic acid (C=O stretch ~1700 cm1^{-1}) and C-Cl bonds.
  • X-ray Crystallography: For structural elucidation, refine data using SHELXL (for small-molecule refinement) and visualize with ORTEP-III .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy. Reference CAS RN and physical properties (e.g., melting point) from analogous compounds for cross-verification .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Exposure Control: Implement industrial hygiene practices (e.g., local exhaust ventilation) as per OSHA standards .
  • Emergency Response: In case of skin contact, rinse with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

  • Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., NMR, X-ray, and computational modeling) to confirm structural assignments. For crystallographic discrepancies, re-refine data using SHELXL’s robust weighting schemes or test for twinning .
  • Impurity Analysis: Perform HPLC-MS to detect byproducts. Compare experimental data with published analogs, such as 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives, to identify systematic errors .

Q. What mechanistic insights guide the optimization of substitution reactions at the chlorophenyl moiety?

  • Methodological Answer:

  • Nucleophilic Substitution: The chlorine atom’s reactivity can be enhanced using polar aprotic solvents (e.g., DMF) with catalysts like CuI. Monitor reaction kinetics via 19F^{19}F-NMR (if using fluorinated nucleophiles) or GC-MS.
  • Computational Modeling: Employ DFT calculations to predict activation energies for substitution pathways, referencing similar systems in chlorophenyl derivatives .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer:

  • In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. For anticancer studies, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Solubility Optimization: Prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity artifacts. Include controls for autofluorescence if using fluorometric assays.

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer:

  • Solvent Screening: Use vapor diffusion with solvent pairs (e.g., ethanol/water) to promote slow crystallization.
  • Cocrystallization: Introduce coformers (e.g., nicotinamide) to improve lattice stability. Refinement should leverage SHELXL’s constraints for disordered regions .

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